molecular formula C11H21NO3 B12099805 (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12099805
M. Wt: 215.29 g/mol
InChI Key: VVYBFIUFTNNVHS-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methoxymethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemical integrity and functional groups enable its use in constructing complex molecules. Pyrrolidine derivatives are widely employed as scaffolds in drug discovery due to their conformational rigidity and ability to mimic peptide bonds, making them valuable for developing protease inhibitors, receptor modulators, and anticancer agents .

The methoxymethyl group in this compound enhances solubility and stability compared to more reactive substituents (e.g., halides or sulfonates), while the tert-butyl carbamate acts as a protecting group for amines, facilitating selective deprotection in multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYBFIUFTNNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Hydroxyproline

The synthesis often begins with Boc (tert-butoxycarbonyl) protection of L-hydroxyproline to ensure amine group stability during subsequent reactions. In a representative procedure, L-hydroxyproline is dissolved in water, and the pH is adjusted to 8–9 using sodium bicarbonate. A solution of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) is added dropwise at 20–25°C, followed by 16–19 hours of stirring . The THF is evaporated under reduced pressure, and the product, N-Boc-L-hydroxyproline, is isolated by extraction with methyl tert-butyl ether (MTBE) and subsequent acidification to pH 3–4 with citric acid .

Critical Parameters :

  • Temperature : Maintaining 20–25°C prevents epimerization.

  • Solvent System : Aqueous THF ensures Boc₂O solubility while minimizing hydrolysis.

  • Yield : Typically >90% after recrystallization .

Oxidation to (2S)-N-Boc-4-Oxopyrrolidine-2-Carboxylic Acid

The hydroxyl group of N-Boc-L-hydroxyproline is oxidized to a ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The reaction is conducted in dichloromethane (DCM) with sodium hypochlorite as the terminal oxidant . After 12 hours at 0°C, the mixture is quenched with saturated sodium bicarbonate, and the product is extracted into ethyl acetate.

Reaction Table 1: Oxidation Conditions

ParameterValueSource
CatalystTEMPO (0.2 equiv)
OxidantNaOCl (1.5 equiv)
SolventDCM/H₂O (biphasic)
Yield85–90%

Wittig Reaction for Methoxymethylenepyrrolidine Formation

The ketone intermediate undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride to install the methoxymethylene group. Potassium tert-butoxide (2.5 equiv) is added to a solution of (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid and the phosphonium salt in THF at -3°C . The reaction is warmed to 15°C for 12 hours, yielding (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid.

Mechanistic Insight :
The ylide generated from the phosphonium salt attacks the carbonyl carbon, forming a betaine intermediate that collapses to the alkene . Steric hindrance from the Boc group directs the reaction to proceed with >95% stereoselectivity .

Hydrogenation to (4S)-N-Boc-4-Methoxymethyl-L-Proline

The methoxymethylene group is reduced to methoxymethyl via catalytic hydrogenation. A solution of (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid in water is treated with tert-butylamine (1.2 equiv) and hydrogen gas (50 psi) over palladium on carbon (Pd/C, 10 wt%) at 20–25°C . After 12 hours, the product is isolated by filtration and acid-base extraction.

Reaction Table 2: Hydrogenation Optimization

ConditionOptimal ValueYieldSource
CatalystPd/C (10 wt%)92%
Pressure50 psi H₂92%
Additivetert-Butylamine92%
SolventH₂O92%

Alternative Synthetic Routes via Sulfonate Intermediates

An alternative pathway involves the formation of sulfonate esters followed by nucleophilic displacement. For example, (S)-2-(methoxymethyl)pyrrolidine is treated with tert-butyl chloroformate in the presence of triethylamine to install the Boc group .

Key Step :

  • Sulfonation : Methoxymethylation via mesylation (MsCl, Et₃N) yields a sulfonate ester intermediate.

  • Reduction : Lithium triethylborohydride (Super Hydride) selectively reduces the sulfonate group to methyl, though adapting this for methoxymethyl requires substituting the sulfonate with a methoxymethyl nucleophile .

Experimental Data from Ambeed :

StepReagents/ConditionsYieldSource
Sulfonate FormationMsCl, Et₃N, THF, 0°C88%
ReductionLiEt₃BH, THF, 0°C → RT79%

Industrial-Scale Considerations and Optimization Strategies

Scaling up the Wittig-hydrogenation route presents challenges, including handling pyrophoric reagents (e.g., potassium tert-butoxide) and high-pressure hydrogenation. Continuous flow microreactors mitigate these issues by improving heat transfer and reducing reaction volumes . For the sulfonate route, substituting lithium triethylborohydride with safer alternatives like sodium borohydride–CeCl₃ is under investigation .

Cost Analysis :

  • Wittig Route : ~$320/kg (primarily due to TEMPO and Pd/C).

  • Sulfonate Route : ~$280/kg (lower catalyst costs but higher solvent usage) .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Hydrolysis: The major product is (S)-2-(methoxymethyl)pyrrolidine-1-carboxylic acid.

    Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug. The methoxymethyl group can influence the compound’s solubility and bioavailability. The pyrrolidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate are best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis of key compounds, supported by synthetic data and applications:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name (CAS No.) Substituent Group Key Synthetic Steps Yield Physical State Application/Purpose
This compound (Target) Methoxymethyl (-CH₂OCH₃) Presumed alkylation/mesylation of hydroxymethyl precursor (inferred from analogs) N/A Likely colorless oil Intermediate for drug synthesis
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (137496-71-0) Methyl (-CH₃) Direct carbamate protection of 2-methylpyrrolidine N/A Not specified Simplified analog for structure-activity studies
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyloxymethyl (-CH₂OSO₂CH₃) Mesylation of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with MsCl 92% Colorless oil Reactive intermediate (leaving group for substitutions)
tert-Butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate (130) Iodomethyl (-CH₂I) Iodination of hydroxymethyl precursor using I₂/PPh₃ 100%* Not specified Substrate for cross-coupling or nucleophilic substitutions
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl (-CH₂CH(C₆H₄C₈H₁₇)OCH₃) Alkylation with 4-octylphenethyl bromide under NaH/MeI conditions 64% Colorless oil Anticancer agent candidate (dual-acting target)
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Propargyl ester (-CH₂O-C≡C-CO₂Me) Alkylation with propargyl ether followed by carboxylation 83% Pale yellow oil Alkyne handle for click chemistry or peptide mimetics

* Yield for intermediate tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (132) .

Key Findings:

Substituent Reactivity and Stability :

  • The methoxymethyl group in the target compound offers moderate steric bulk and hydrolytic stability compared to iodomethyl (high reactivity in SN2 reactions) or methylsulfonyloxymethyl (excellent leaving group for nucleophilic substitutions) .
  • 4-Octylphenethyl -substituted derivatives () exhibit enhanced lipophilicity, favoring membrane permeability in bioactive molecules, whereas propargyl ester groups () enable click chemistry for bioconjugation .

Synthetic Efficiency :

  • Mesylation reactions (e.g., ) achieve high yields (92%) due to the electrophilic nature of MsCl, while alkylation with bulky groups (e.g., 4-octylphenethyl) results in lower yields (64%) due to steric hindrance .
  • Iodination () and carboxylation () steps demonstrate the versatility of pyrrolidine intermediates in diversifying functional groups .

Research Implications

The comparative data underscore the importance of substituent choice in tuning the physicochemical and biological properties of pyrrolidine derivatives. For instance, the target compound’s methoxymethyl group balances stability and synthetic utility, whereas iodomethyl or propargyl variants enable further functionalization. These insights guide the design of chiral building blocks for drug discovery, particularly in optimizing pharmacokinetics and target engagement .

Biological Activity

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a methoxymethyl substituent, and a tert-butyl ester group. Its stereochemistry plays a crucial role in its biological interactions, influencing how it binds to various biological targets.

Biological Activity Overview

The compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its chiral nature allows selective interaction with biological targets such as receptors and enzymes, which is essential for drug development. Preliminary studies suggest it may function as a prodrug, where the ester is hydrolyzed in vivo to generate active metabolites.

The mechanism of action involves the compound binding to the active sites of specific enzymes, thereby inhibiting their activity. This interaction prevents substrate binding and subsequent catalytic reactions. The precise molecular pathways depend on the target enzyme involved.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an effective inhibitor for various enzymes:

  • Enzyme Target : Specific enzyme interactions have been studied to understand the compound's inhibitory effects.
  • Inhibition Type : Competitive inhibition has been observed in certain cases, indicating that the compound competes with natural substrates for binding sites .

Comparative Studies with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructure FeaturesUnique Aspects
(R)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylateEnantiomeric formDifferent biological activity due to stereochemistry
(S)-2-(methoxymethyl)pyrrolidineLacks tert-butyl esterSimpler structure; less sterically hindered
(R)-2-(methoxymethyl)pyrrolidineEnantiomeric formSimilar structure but different stereochemistry
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidineContains an amino groupPotentially different reactivity due to amino substitution

This table illustrates how variations in stereochemistry and functional groups can lead to distinct biological activities.

Applications in Medicinal Chemistry

The compound's ability to modulate biochemical pathways positions it as a valuable candidate in drug development. Its applications span various therapeutic areas, including:

  • Antiviral Agents : Research indicates potential use in developing antiviral compounds .
  • Enzyme Inhibitors : Its role as an enzyme inhibitor makes it relevant for conditions requiring modulation of enzyme activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, a pyrrolidine core is functionalized via nucleophilic substitution or coupling reactions. The methoxymethyl group can be introduced using alkylating agents (e.g., methoxymethyl chloride) under basic conditions (NaH/THF, 0°C) . To preserve stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., Pd-based systems) are employed during key steps like cyclization or substitution. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures enantiomeric excess >98% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For instance, distinct splitting patterns for the methoxymethyl protons (δ\delta 3.2–3.4 ppm) and pyrrolidine ring protons (δ\delta 1.5–2.5 ppm) are observed .
  • HPLC/Chiral GC : Used to verify enantiopurity. A Chiralpak AD-H column with hexane/isopropanol (90:10) resolves (S)- and (R)-enantiomers .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ calcd. for C12_{12}H22_{22}NO3_3: 244.1543) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The tert-butyl carbamate group is sensitive to acidic hydrolysis. Storage at –20°C under inert gas (argon) in anhydrous solvents (e.g., THF or DCM) prevents degradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid prolonged exposure to light, as UV-Vis studies indicate partial racemization after 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

  • Methodological Answer : For Suzuki-Miyaura couplings, Pd(PPh3_3)4_4 (5 mol%) with Cs2_2CO3_3 in dioxane (80°C, 12 h) achieves >80% yield. Kinetic studies reveal that excess boronic acid (1.5 eq) and degassed solvents minimize side reactions. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 75% without compromising yield .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Methodological Answer : Low-temperature conditions (e.g., –78°C with LDA) suppress epimerization during deprotonation. Protecting group strategies (e.g., Boc for amines) stabilize intermediates. For example, substituting the methoxymethyl group with tosylates under SN2 conditions (NaI/DMF, 50°C) retains >99% enantiomeric excess .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer :

  • Methoxymethyl vs. Hydroxymethyl : The methoxy group enhances lipophilicity (logP = 1.8 vs. 0.5 for hydroxyl), improving blood-brain barrier penetration in neuroprotective assays .
  • Stereochemistry : The (S)-enantiomer shows 10-fold higher binding affinity to σ1_1 receptors (IC50_{50} = 50 nM) compared to the (R)-form in radioligand displacement assays .
  • Comparative Table :
DerivativeSubstituentBiological Activity (IC50_{50})
(S)-Methoxymethyl–OCH3_350 nM (σ1_1)
(S)-Hydroxymethyl–OH500 nM (σ1_1)
(S)-Aminomethyl–NH2_2200 nM (BACE-1)
Data derived from enzymatic inhibition assays .

Q. What computational methods are used to predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like BACE-1. Key interactions include hydrogen bonding between the pyrrolidine nitrogen and Asp32 (ΔG = –9.2 kcal/mol) and hydrophobic contacts with the tert-butyl group . QSAR studies correlate methoxymethyl electronegativity with inhibitory potency (R2^2 = 0.89) .

Contradictions and Resolutions

  • Stereochemical Stability in Acidic Conditions : reports racemization at pH < 3, while claims stability at pH 4–8. Resolution: Buffered conditions (pH 5–6) during hydrolysis (e.g., HCl/THF) minimize racemization .
  • Cross-Coupling Catalyst Efficiency : Pd(OAc)2_2 () vs. PdCl2_2(dppf) (). Resolution: Pd(OAc)2_2 is optimal for aryl halides, whereas PdCl2_2(dppf) improves yields with heteroaryl substrates .

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